4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate
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Overview
Description
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate is a complex organic compound that belongs to the class of chromen derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate typically involves multiple steps. One common method starts with the Pechmann condensation of resorcinol and ethyl-2-oxocyclopentacarboxylate in the presence of sulfuric acid to form the hydroxycoumarin intermediate . This intermediate is then alkylated with ethylbromoacetate in acetone in the presence of potassium carbonate to form the ethyl ester . The ester is subsequently saponified with sodium hydroxide in aqueous propanol-2, followed by acidolysis to yield the corresponding acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development rather than large-scale manufacturing. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the Boc-protected amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating enzyme activity or receptor binding, leading to changes in cellular signaling pathways . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- **8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-[(benzyloxy)carbonyl]amino]butanoate
- **8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-[(4-methylphenyl)sulfonyl]amino]butanoate
Uniqueness
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate is unique due to its specific structural features and the presence of the Boc-protected amino group. This makes it a valuable intermediate for the synthesis of more complex molecules and potential therapeutic agents.
Properties
Molecular Formula |
C21H25NO6 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C21H25NO6/c1-21(2,3)28-20(25)22-11-5-8-18(23)26-13-9-10-15-14-6-4-7-16(14)19(24)27-17(15)12-13/h9-10,12H,4-8,11H2,1-3H3,(H,22,25) |
InChI Key |
VGJUFDWCFISSMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(=O)OC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2 |
Origin of Product |
United States |
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